A Technical Guide to the Discovery and Synthesis of Astatine-211 for Radiopharmaceutical Applications
A Technical Guide to the Discovery and Synthesis of Astatine-211 for Radiopharmaceutical Applications
Executive Summary: Astatine-211 (²¹¹At) is a promising alpha-emitting radionuclide for targeted alpha therapy (TAT) due to its potent, short-range alpha particles and a 7.2-hour half-life, which is conducive to clinical applications.[1][2] Its utility, however, is contingent on its availability, which is limited by the requirement for a medium-energy cyclotron for production. This document provides a comprehensive overview of the history of Astatine-211's discovery, its primary synthesis route via the ²⁰⁹Bi(α, 2n)²¹¹At nuclear reaction, and detailed experimental protocols for its production and purification. Quantitative data are summarized in tables for clarity, and key processes are illustrated with diagrams to provide an in-depth resource for researchers, scientists, and professionals in drug development.
Discovery and History
The existence of element 85 was predicted by Dmitri Mendeleev, who left a space for it below iodine in his periodic table.[3] After several erroneous claims of discovery, the element was first successfully synthesized and identified in 1940 by Dale R. Corson, Kenneth Ross MacKenzie, and Emilio Segrè at the University of California, Berkeley.[3][4][5][6][7] They produced Astatine-211 by bombarding a Bismuth-209 target with alpha particles accelerated in a cyclotron.[8][9][10] The name "Astatine" was derived from the Greek word astatos, meaning "unstable," reflecting the element's highly radioactive nature, as it has no stable isotopes.[3][6][9]
Caption: Logical flow from discovery to the established synthesis method for Astatine-211.
Synthesis of Astatine-211
The most common and practical method for producing Astatine-211 is the irradiation of a natural bismuth target (¹⁰⁰% ²⁰⁹Bi) with alpha particles in a cyclotron.[1][11]
2.1. The ²⁰⁹Bi(α, 2n)²¹¹At Nuclear Reaction
The primary nuclear reaction for producing ²¹¹At is:
²⁰⁹₈₃Bi + ⁴₂He → ²¹¹₈₅At + 2¹₀n
This reaction involves a Bismuth-209 nucleus capturing an alpha particle (Helium nucleus) and emitting two neutrons to form Astatine-211.[3][7][8]
2.2. Cyclotron Production Parameters
Optimizing the production of ²¹¹At requires careful control of the alpha particle beam energy.
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Energy Threshold: The reaction has a threshold of approximately 20 MeV.[1]
-
Peak Cross-Section: The maximum production yield occurs with an alpha beam energy of about 31 MeV.[1][11][12]
-
Minimizing Impurities: A significant challenge is the co-production of Astatine-210 (²¹⁰At) via the ²⁰⁹Bi(α, 3n)²¹⁰At reaction.[1] Astatine-210 is problematic because it decays to Polonium-210 (²¹⁰Po), a long-lived and highly radiotoxic alpha emitter.[1] To minimize the formation of ²¹⁰At, the incident alpha particle energy is typically kept below or slightly above its reaction threshold, which is around 28.4 MeV.[1] Therefore, most production facilities operate with an alpha beam energy of approximately 28-29 MeV.[13][14]
2.3. Quantitative Production Data
The yield of Astatine-211 is dependent on beam energy, beam current, and irradiation time. The data below are compiled from various production facilities and studies.
| Parameter | Value | Institution / Reference | Notes |
| Optimal α-Particle Energy | ~28 MeV | Duke, Texas A&M, Copenhagen | Balances high ²¹¹At yield with low ²¹⁰At contamination.[13][14][15] |
| Beam Current | 5.3 - 6.3 µA | Texas A&M Cyclotron Institute | For 8-9 hour irradiations.[16] |
| 50 - 60 µA | Duke University Medical Center | For 1.5 - 4.5 hour irradiations using an internal target system.[1][17] | |
| up to 120 µA (electrical) | Duke University Medical Center | Sustained for one-hour runs with improved target design.[18] | |
| Thick Target Yield | 16.3 to 41 mCi/µA·h | General Range (28-29.5 MeV) | Wide variation due to steep cross-section increase in this energy range.[1][17] |
| 41 ± 7 MBq/µA·h | Duke University Medical Center | With an internal target system.[17] | |
| Production Rate / Total Activity | ~75 mCi/hr | Duke University Medical Center | Decay-corrected rate at 100 µA.[18] |
| ~200 mCi (7.4 GBq) | Duke University Medical Center | Maximum produced after a 156-minute irradiation.[18] | |
| 40 ± 4 mCi (1.48 GBq) | Texas A&M Cyclotron Institute | Produced in a 9-hour run at 6.3 µA.[16] | |
| 2.8 - 3 GBq | Copenhagen University Hospital | Produced in a 4-hour run at 32 eµA.[13] |
Experimental Protocols
The production of ²¹¹At involves three main stages: target preparation, cyclotron irradiation, and post-irradiation purification.
3.1. Bismuth Target Preparation
The target must be able to withstand the intense heat deposited by the alpha beam without melting (Bismuth m.p. = 271°C).[2][11]
-
Materials: The target consists of a thin layer of natural Bismuth metal deposited onto a high-thermal-conductivity backing plate, typically made of aluminum or copper.[18][19]
-
Methodology:
-
A shallow depression is machined into the backing plate.
-
Bismuth pellets are placed into the depression.
-
The assembly is heated to just above bismuth's melting point (~310°C).
-
The molten bismuth is spread evenly across the target area.[2]
-
The target is cooled to solidify the bismuth. The thickness of the bismuth layer is a critical parameter, often in the range of 80 µm, to ensure the alpha beam's energy is appropriately degraded.[17]
-
-
Cooling: During irradiation, the back of the target plate is aggressively cooled with chilled water to dissipate heat and prevent the bismuth from melting.[2][18]
3.2. Cyclotron Irradiation
-
Procedure: The prepared bismuth target is mounted in the cyclotron's beamline. It can be either an external target or an internal target, with internal systems often allowing for higher beam currents.[1][17]
-
Parameters: The target is irradiated with an alpha particle beam at a selected energy (e.g., 28.8 MeV) and current (e.g., 5-60 µA) for a predetermined duration (e.g., 2-9 hours).[1][16] The choice of current and time is a trade-off between the desired total activity and the heat tolerance of the target assembly.
3.3. Post-Irradiation Purification of Astatine-211
After irradiation, the minuscule quantity of ²¹¹At must be separated from the bulk bismuth target.[11] This must be done rapidly due to the 7.2-hour half-life.[20][21][22]
-
Method 1: Dry Distillation (Most Common)
-
Apparatus: The irradiated target is placed in a quartz tube furnace. The outlet of the tube is connected to a cold trap, often a PEEK or silica (B1680970) capillary tube cooled with liquid nitrogen or a cryocooler.[1][19]
-
Heating: The furnace is heated to 650-800°C.[1][19] At this temperature, the astatine is volatilized from the molten bismuth.
-
Collection: A slow stream of an inert gas (e.g., nitrogen or argon) carries the volatilized astatine vapor into the cold trap, where it condenses and is collected.[19]
-
Elution: The collected ²¹¹At is then rinsed from the trap with a suitable solvent, such as chloroform (B151607) or methanol, for subsequent radiolabeling.[23]
-
-
Method 2: Wet Chemistry Extraction
-
Dissolution: The irradiated portion of the bismuth target is dissolved in a strong acid, typically concentrated nitric acid or hydrochloric acid.[16][24]
-
Separation: The astatine is then separated from the bismuth in solution. A recently developed, rapid method uses extraction chromatography.[16][20]
-
The bismuth/astatine solution (in nitric acid) is passed through a chromatography column containing a stationary phase with ketones.[20][21][22]
-
Astatine forms a bond with the ketones and is retained on the column, while the bismuth passes through.[20][21]
-
The purified astatine can then be eluted from the column. This process has been shown to achieve >95% recovery yields and can be completed in 10-20 minutes, a significant improvement over older, multi-hour methods.[16][22]
-
-
Caption: Workflow for the two primary methods of Astatine-211 purification.
Conclusion
Astatine-211 was first synthesized in 1940, and the fundamental production method, bombarding Bismuth-209 with alpha particles, remains the global standard. Significant advancements in targetry, cyclotron technology, and particularly in purification chemistry have improved the reliability and speed of ²¹¹At production. The development of rapid wet chemistry techniques complements the traditional dry distillation method, reducing the time from production to application and maximizing the usable quantity of this short-lived, therapeutically vital radionuclide. Continued optimization of these processes is essential to expanding the availability of Astatine-211 and realizing its full potential in targeted alpha therapy for cancer treatment.[21][25]
References
- 1. Astatine-211: Production and Availability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cyclotron.tamu.edu [cyclotron.tamu.edu]
- 3. chemicool.com [chemicool.com]
- 4. Astatine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 5. Astatine (At) | Research Starters | EBSCO Research [ebsco.com]
- 6. vanderkrogt.net [vanderkrogt.net]
- 7. azom.com [azom.com]
- 8. livescience.com [livescience.com]
- 9. grokipedia.com [grokipedia.com]
- 10. Astatine | At (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Production of [211At]-Astatinated Radiopharmaceuticals and Applications in Targeted α-Particle Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Realizing Clinical Trials with Astatine-211: The Chemistry Infrastructure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A proposed production method for astatinated (At-211) Trastuzumab for use in a Phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Radiopharmaceutical Chemistry of Targeted Radiotherapeutics, Part 4: Strategies for 211At Labeling at High Activities and Radiation Doses of 211At α-Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cyclotron.tamu.edu [cyclotron.tamu.edu]
- 17. osti.gov [osti.gov]
- 18. osti.gov [osti.gov]
- 19. researchgate.net [researchgate.net]
- 20. Targeted cancer therapy: Researchers speed up astatine-211 purification • healthcare-in-europe.com [healthcare-in-europe.com]
- 21. Researchers report fastest purification of astatine-211 needed for targeted cancer therapy -- ANS / Nuclear Newswire [ans.org]
- 22. Researchers report fastest purification of astatine-211 needed for targeted cancer therapy | Texas A&M Engineering Experiment Station [tees.tamu.edu]
- 23. Optimizing Astatine-211 Radiolabeling: New Research Highlights the Importance of Timing - Atley Solutions [atley.com]
- 24. researchgate.net [researchgate.net]
- 25. Mass production of Astatine at Cyclotron Facility at RCNP will promote advances in targeted alpha therapy - The University of Osaka [osaka-u.ac.jp]
